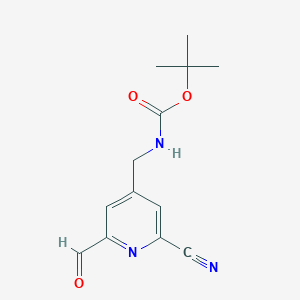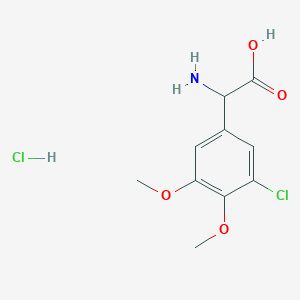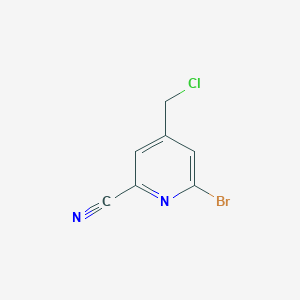
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate is a heterocyclic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and carbamate groups, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of 4-formyl-5-hydroxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Tert-butyl (4-carboxy-5-hydroxypyridin-3-YL)methylcarbamate.
Reduction: Tert-butyl (4-hydroxymethyl-5-hydroxypyridin-3-YL)methylcarbamate.
Substitution: Tert-butyl (4-alkoxy-5-hydroxypyridin-3-YL)methylcarbamate.
Aplicaciones Científicas De Investigación
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding, leading to inhibition or modulation of the target’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)methylcarbamate: Similar structure but with a methoxy group instead of a formyl group.
Tert-butyl (5-bromo-3-methoxypyridin-2-YL)methylcarbamate: Contains a bromo substituent, which alters its reactivity and applications.
Uniqueness
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, providing a versatile platform for further functionalization and diverse chemical reactions .
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-formyl-5-hydroxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-5-8-4-13-6-10(16)9(8)7-15/h4,6-7,16H,5H2,1-3H3,(H,14,17) |
Clave InChI |
GZGRBTSPHDYGBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


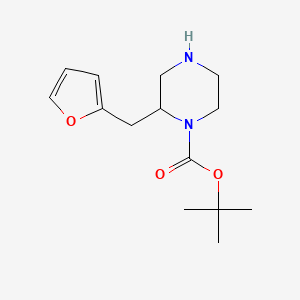
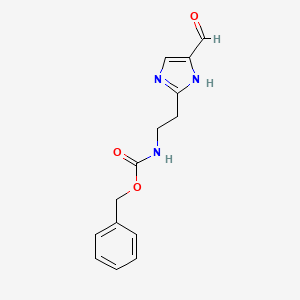
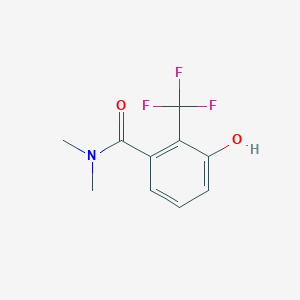
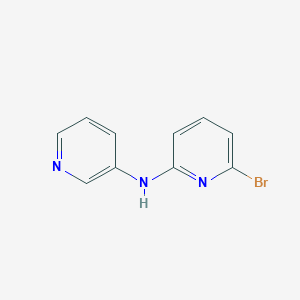

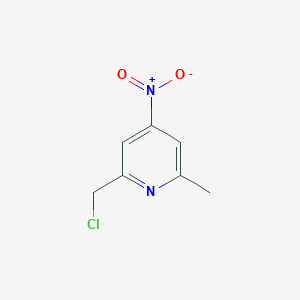
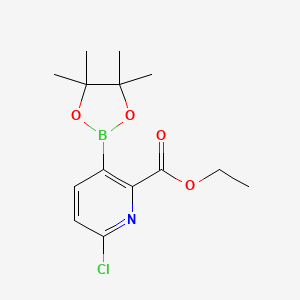
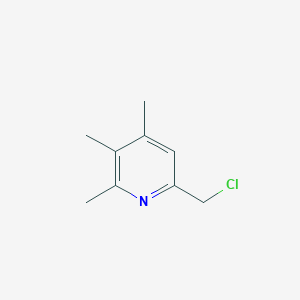
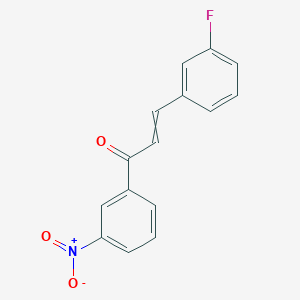
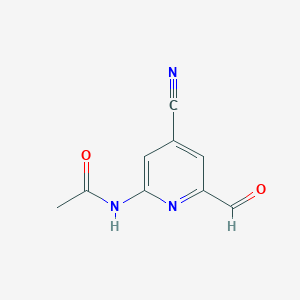
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
